molecular formula C30H37N7O2 B611892 YKL-06-061 CAS No. 2172617-15-9

YKL-06-061

Katalognummer B611892
CAS-Nummer: 2172617-15-9
Molekulargewicht: 527.673
InChI-Schlüssel: GVBAXIVNAHMIGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

YKL-06-061 is a potent, selective, second-generation salt-inducible kinase (SIK) inhibitor . It has IC50 values of 6.56 nM, 1.77 nM, and 20.5 nM for SIK1, SIK2, and SIK3, respectively .


Molecular Structure Analysis

The molecular formula of YKL-06-061 is C30H37N7O2 . Its exact mass is 527.30 and its molecular weight is 527.673 .


Physical And Chemical Properties Analysis

YKL-06-061 is a solid, white to off-white compound . It has a molecular weight of 527.66 and a molecular formula of C30H37N7O2 .

Wissenschaftliche Forschungsanwendungen

  • Importance of Scientific Research : Scientific research probes the deepest mysteries of the universe and creates technologies that benefit humanity. It plays a crucial role in understanding complex phenomena and in the development of new applications and technologies (Press, 2013).

  • Bibliometric Analysis in Research : The use of bibliometric analysis, such as the Y-index, can be instrumental in assessing the scientific achievements of authors, institutions, and countries, which is a crucial aspect in understanding the impact and reach of scientific research (Shao, Chien & Jang, 2022).

  • Advancements in Materials Science : Research in areas such as plasmon-exciton coupling in nanodisk arrays contributes significantly to the field of materials science, which could be relevant to understanding the applications of compounds like YKL-06-061 (Zheng et al., 2010).

  • Machine Learning in Scientific Research : The use of machine learning and AI technologies in handling large-scale experimental data is becoming increasingly important. This technology can automate parts of the data pipeline and help find new scientific discoveries (Hey, Butler, Jackson & Thiyagalingam, 2019).

  • Youth Engagement in Science : Programs like the Young Scientist Program aim to broaden science literacy and recruit talent for the scientific future, highlighting the importance of early engagement in scientific research (Chiappinelli et al., 2016).

  • Scientific Knowledge in Education : Insights from the sociology of scientific knowledge can inform science education research and teaching practices, which is important for the development of future researchers (Meyer & Avery, 2010).

  • Role of YKL-40 in Medical Research : YKL-40 is a marker associated with poorer clinical outcomes in glioblastoma, which may imply its significance in certain types of medical research (Pelloski et al., 2005).

Safety And Hazards

YKL-06-061 is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Zukünftige Richtungen

Research suggests that YKL-06-061 could inhibit neuronal overactivation in the hippocampus of mice following PTZ injection . Further studies are needed to evaluate the effects of a more selective SIK1 inhibitor or knockdown of SIK1 .

Eigenschaften

IUPAC Name

1-cyclobutyl-3-(2,6-dimethylphenyl)-7-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N7O2/c1-20-7-5-8-21(2)27(20)36-19-22-18-31-29(33-28(22)37(30(36)38)23-9-6-10-23)32-25-12-11-24(17-26(25)39-4)35-15-13-34(3)14-16-35/h5,7-8,11-12,17-18,23H,6,9-10,13-16,19H2,1-4H3,(H,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBAXIVNAHMIGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CC3=CN=C(N=C3N(C2=O)C4CCC4)NC5=C(C=C(C=C5)N6CCN(CC6)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 132992144

Citations

For This Compound
10
Citations
L Peng, C Li, X Tang, Y Xiang, Y Xu, W Cao… - Brain and …, 2023 - Wiley Online Library
… However, we also noted that mice treated with 40 mg/kg YKL-06-061 showed enhanced … of YKL-06-061 in brain function, we could only conclude that the optimal dose of YKL-06-061 for …
Number of citations: 3 onlinelibrary.wiley.com
N Mujahid, Y Liang, R Murakami, HG Choi, AS Dobry… - Cell reports, 2017 - cell.com
… YKL-06-061 was profiled at a concentration of 1 mM against a diverse panel of 468 kinases by DiscoverX. Kinases that exhibited a score of 1 or below are marked in red circles. (Score …
Number of citations: 67 www.cell.com
HT Michael, G Merlino - Trends in molecular medicine, 2017 - cell.com
… Pharmacological inhibition of SIK with HG 9-91-01, YKL 06-061, or YKL-060062 leads to UV… -generation SIK inhibitors, HG 9-91-01 (HG), YKL 06-061 (YKL1), and YKL 06-062 (YKL2), …
Number of citations: 5 www.cell.com
I Rachmin, SM Ostrowski, QY Weng… - Advanced drug delivery …, 2020 - Elsevier
… Modified compounds were derived to optimize human skin permeation, and topical treatment of human skin with the small molecules YKL 06–061 and YKL 06–062 resulted in skin …
Number of citations: 48 www.sciencedirect.com
L Iuliano - 2022 - air.uniud.it
… , inhibitor of IRE1, and YKL-06-061 inhibitor of SIKs. Despite … response, instead YKL-06-061 potentiate these pathways in … , inhibitor of IRE1, and YKL-06-061 inhibitor of SIKs. Despite …
Number of citations: 0 air.uniud.it
L Iuliano, E Dalla, R Picco, S Mallavarapu… - Cell Death …, 2022 - nature.com
… Torin1; salt inducible kinases (SIKs) inhibitor YKL-06-061 and MEK1/2 inhibitor Selumetinib), (… The strongest effects were obtained with the SIKs inhibitor YKL-06-061, the BCL2 inhibitor …
Number of citations: 9 www.nature.com
GH Kindl, JA D'Orazio - Pigment cell & melanoma research, 2021 - Wiley Online Library
… To address the poor cutaneous penetration of HG 9-91-01, Mujahid and colleagues created two “second generation” SIK inhibitors, YKL 06-061 and YKL 06-062, which had a …
Number of citations: 2 onlinelibrary.wiley.com
NJ Darling, P Cohen - Biochemical Journal, 2021 - portlandpress.com
… Two further compounds, YKL-06-061 and YKL-06-062 (Figure 3), have been developed to … Moreover, the HG-9-91-01 derivatives YKL-06-061 and YKL-06-062 (Figure 3), which …
Number of citations: 50 portlandpress.com
D Huang, P Chen, G Huang, H Sun, X Luo, C He… - Cell Death & …, 2022 - nature.com
… On the other hand, we also employed another SIKs inhibitor YKL-06-061 that had been shown high efficient inhibition of SIKs [33]. However, macrophages pretreated with YKL-06-061 …
Number of citations: 9 www.nature.com
Y Hua, H Yin, X Liu, J Xie, W Zhan, G Liang… - Advanced …, 2022 - Wiley Online Library
Salt‐inducible kinase 2 (SIK2) is a promising target for ovarian cancer therapy due to its critical role in tumorigenesis and progression. Currently available SIK2 inhibitors have shown …
Number of citations: 10 onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.